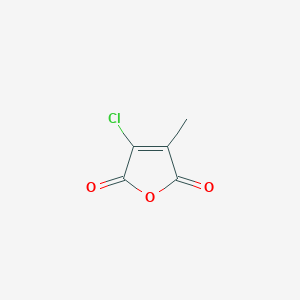

3-Chloro-4-methyl-2,5-furandione

描述

3-Chloro-4-methyl-2,5-furandione (CAS 57547-55-4) is a halogenated furandione derivative with the molecular formula C₅H₃ClO₃ and a molecular weight of 146.53 g/mol . Key physical properties include a boiling point of 202.6°C at 760 mmHg, a density of 1.49 g/cm³, and a refractive index of 1.512 . The compound is also known by synonyms such as chloromethyl maleic anhydride and 3-chloro-4-methylmaleic anhydride.

属性

CAS 编号 |

57547-55-4 |

|---|---|

分子式 |

C5H3ClO3 |

分子量 |

146.53 g/mol |

IUPAC 名称 |

3-chloro-4-methylfuran-2,5-dione |

InChI |

InChI=1S/C5H3ClO3/c1-2-3(6)5(8)9-4(2)7/h1H3 |

InChI 键 |

OZSFGOBDSDVGGY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC1=O)Cl |

规范 SMILES |

CC1=C(C(=O)OC1=O)Cl |

其他CAS编号 |

57547-55-4 |

产品来源 |

United States |

科学研究应用

Synthesis Applications

3-Chloro-4-methyl-2,5-furandione serves as a crucial building block in organic synthesis. It is utilized in the preparation of several important compounds:

- Tetronic Acid Derivatives : It is involved in synthesizing pure tetronic acid, which has applications in pharmaceuticals and agrochemicals.

- Zwitterions : The compound is used to synthesize various zwitterionic species, including pyridinium-, isoquinolinium-, and quinolinium derivatives, which are important in medicinal chemistry .

- Ylides : It can also be employed in the formation of ylides derived from pyridine and imidazole, which are useful in various organic reactions .

Table 1: Synthesis Applications of this compound

| Application Type | Specific Compounds/Uses |

|---|---|

| Tetronic Acid | Pharmaceutical intermediates |

| Zwitterions | Pyridinium and isoquinolinium derivatives |

| Ylides | Reactive intermediates in organic synthesis |

Corrosion Inhibition

Recent studies have indicated that this compound exhibits significant potential as a corrosion inhibitor. Its effectiveness has been tested under conditions simulating oil and gas well environments.

Case Study: Corrosion Inhibition in Oil and Gas Wells

In a controlled experiment, the compound was tested for its ability to inhibit corrosion at elevated temperatures (up to 450°F). The results demonstrated over 80% corrosion protection for metal compositions used in drilling applications. The study involved treating a brine solution with the compound and measuring the corrosion rates over time .

Table 2: Corrosion Inhibition Effectiveness

| Temperature (°F) | Corrosion Protection (%) |

|---|---|

| 300 | 85 |

| 350 | 82 |

| 400 | 80 |

| 450 | 80 |

Biological Applications

This compound has been investigated for its biological activities, particularly as an inhibitor of human aldose reductase. This enzyme is implicated in diabetic complications, making the compound a candidate for therapeutic development.

Case Study: Aldose Reductase Inhibition

A study demonstrated that derivatives synthesized from this compound showed potent inhibition of aldose reductase activity. This finding highlights its potential use in developing treatments for diabetes-related complications .

相似化合物的比较

Structural and Functional Group Variations

The following compounds share the 2,5-furandione core but differ in substituents and saturation:

| Compound Name | Substituents/Saturation | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Chloro-4-methyl-2,5-furandione | Chloro (-Cl), methyl (-CH₃) | C₅H₃ClO₃ | 146.53 | Halogenated, unsaturated ring |

| 2,5-Furandione (Maleic anhydride) | None (unsaturated) | C₄H₂O₃ | 98.06 | Simple anhydride, industrial precursor |

| Dihydro-2,5-furandione (Succinic anhydride) | Saturated ring | C₄H₄O₃ | 100.07 | Saturated analog, low toxicity |

| 3-Methyl-2,5-furandione | Methyl (-CH₃) | C₅H₄O₃ | 112.08 | Flavor compound, atmospheric tracer |

| Dihydro-3-methyl-2,5-furandione | Saturated ring + methyl | C₅H₆O₃ | 114.10 | Higher LD₅₀, environmental concerns |

| 3-(Dodecenyl)dihydro-2,5-furandione | Saturated ring + dodecenyl chain | C₁₆H₂₆O₃ | 266.38 | High log P (4.79), HPLC applications |

Physical and Chemical Properties

- Boiling Points: this compound: 202.6°C . Succinic anhydride: Sublimes at 120°C . 3-(Dodecenyl)dihydro-2,5-furandione: Not reported, but high molecular weight suggests elevated boiling point .

- Log P Values :

Environmental and Health Hazards

- This compound: Precautionary statements noted, but specific toxicity data are unavailable .

- Dihydro-3-methyl-2,5-furandione : Oral LD₅₀ = 300–2,000 mg/kg ; chronic aquatic toxicity .

- 3-Methyl-2,5-furandione : Detected in atmospheric aerosols, suggesting persistence in environmental compartments .

Research Findings and Industrial Relevance

常见问题

Q. What are the established synthetic routes for 3-Chloro-4-methyl-2,5-furandione, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized furandione derivatives. For example, chlorination of 4-methyl-2,5-furandione using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach. Reaction temperature (40–60°C) and stoichiometric ratios of reagents are critical for minimizing side products like fully chlorinated derivatives. Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is essential to validate purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- FTIR : Identifies carbonyl (C=O) stretching (~1850 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- ¹H/¹³C NMR : Distinguishes methyl (δ 2.1–2.3 ppm) and chlorine-substituted carbons (δ 100–110 ppm).

- GC-MS : Confirms molecular ion peaks (e.g., [M]⁺ at m/z 162) and fragmentation patterns.

Comparative analysis with reference spectra from databases like NIST or CRC Handbook ensures accuracy .

Q. How does storage condition affect the stability of this compound?

The compound degrades under prolonged light exposure (>240 nm) and elevated temperatures (>55°C), leading to decomposition products like chloroacetic acids or ketones. Storage in amber glass at 0–6°C under inert gas (N₂/Ar) is recommended. Stability assays using accelerated aging (40°C/75% RH) and HPLC monitoring can quantify degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated oxidation pathways?

The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. In OH-radical-initiated oxidation (e.g., atmospheric studies), the compound may form secondary products like chlorinated dicarbonyls or epoxides. However, conflicting evidence exists: Wagner et al. (2003) proposed an epoxide route, but subsequent studies failed to detect epoxy intermediates, suggesting alternative pathways like direct ring-opening via diradical formation .

Q. How do steric and electronic effects of the chloro-methyl substituents complicate analytical quantification?

The methyl group introduces steric hindrance, reducing derivatization efficiency in GC-based methods (e.g., silylation). Simultaneously, the electron-deficient chloro group increases polarity, complicating reverse-phase HPLC separation. Coupling LC-MS with ion-pairing reagents (e.g., tetrabutylammonium) improves resolution. Calibration against deuterated analogs (e.g., 4-Chlorophenol-d₄) mitigates matrix effects in environmental samples .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Clidanac (3-(4-cyclohexylphenyl)dihydro-2,5-furandione) is synthesized via Friedel-Crafts alkylation followed by regioselective chlorination. Reaction optimization (e.g., Lewis acid catalysts, solvent polarity) is critical to avoid over-chlorination and retain bioactivity .

Q. How can researchers resolve contradictions in reported reaction pathways for furandione derivatives?

Discrepancies (e.g., epoxide vs. dicarbonyl routes) arise from differences in experimental setups (e.g., UV intensity, oxidant concentration). Systematic studies using isotopically labeled reagents (¹⁸O₂, D₂O) and time-resolved MS/MS can track intermediate formation. Computational modeling (DFT) further elucidates energetically favorable pathways .

Q. What strategies improve the copolymerization efficiency of this compound with styrene derivatives?

Controlled radical polymerization (ATRP/NMP) enhances compatibility with styrene monomers. Adjusting the initiator-to-monomer ratio (1:50–1:100) and reaction temperature (70–90°C) optimizes molecular weight (Mn = 5,000–20,000 Da). Post-polymerization functionalization (e.g., esterification with C12-28 alkyl chains) tailors thermal stability for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。